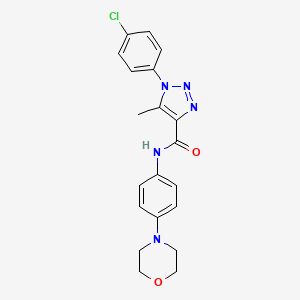![molecular formula C18H15FN4OS2 B2433920 3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-78-6](/img/structure/B2433920.png)
3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzo[d]thiazole derivatives are typically synthesized through reactions involving isothiocyanates and amines .Scientific Research Applications
Metal-Organic Frameworks (MOFs) for Gas Adsorption
Metal-organic frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic linkers. These materials exhibit controlled porosity and structural versatility, making them attractive for various applications. The compound TIBM (1, 3, 5-tris(1H-benzo[d]imidazole-2-yl)benzene) serves as an organic linker in MOFs.
TIBM-Cu MOF for CO₂ Adsorption:- High porosity (0.3–1.5 nm) contributes to a significant CO₂/N₂ selectivity (53) compared to other variants (TIBM-Al: 35, TIBM-Cr: 10) .
Electron-Transport-Type Hosts
The compound’s structure can be modified to create novel hosts with specific properties. For instance:
Benzo[4,5]furo[3,2-d]pyrimidine-Based Hosts:- A host synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core exhibits high triplet energy, making it suitable for applications in optoelectronic devices .
Quorum Sensing Inhibition
Quorum sensing is crucial for bacterial communication. The compound’s derivatives may play a role in inhibiting quorum sensing pathways:
Benzo[d]thiazole-2-thiol Derivatives:Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the functioning of the nervous system. AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter, while MAO-B is involved in the degradation of dopamine, another important neurotransmitter .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of AChE and MAO-B, preventing them from breaking down their respective neurotransmitters . This results in an increase in the levels of these neurotransmitters, which can have various effects depending on the specific context within the nervous system .
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. The increased levels of acetylcholine can enhance cholinergic signaling, which is known to play a critical role in cognitive performance . Similarly, the inhibition of MAO-B leads to increased dopamine levels, which can affect mood and motor control .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels. By inhibiting AChE and MAO-B, the compound can potentially alter neuronal signaling and have a significant impact on cognitive and motor functions . In addition, it has been revealed that this compound may have the potential to prevent the formation of beta-amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer’s .
properties
IUPAC Name |
3-[[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS2/c1-22-16(10-23-14-4-2-3-5-15(14)26-18(23)24)20-21-17(22)25-11-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBHWWSQJXHJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

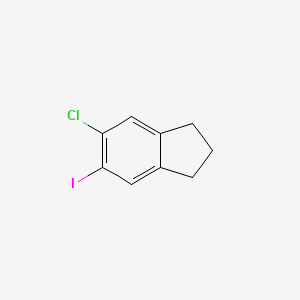
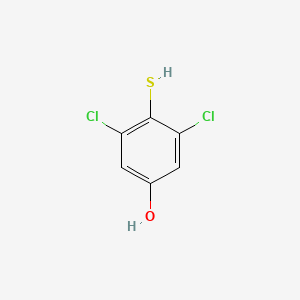
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2433840.png)
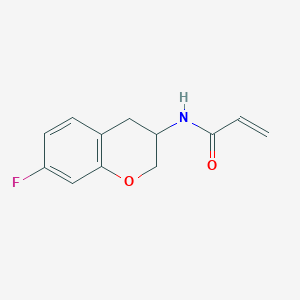
![N-(2-methylprop-2-en-1-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2433843.png)
![{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2433845.png)
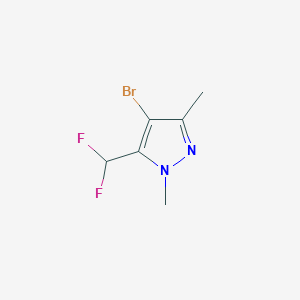

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2433850.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433853.png)
